1-Bromo-2-(2-ethoxyethoxy)ethane

Lipophilicity Physicochemical Properties Drug Design

1-Bromo-2-(2-ethoxyethoxy)ethane (CAS 54550-36-6), also known as 2-(2-Ethoxyethoxy)ethyl bromide, is a short-chain polyethylene glycol (PEG) derivative functioning as a monofunctional alkylating agent. With a molecular weight of 197.07 g/mol, it serves primarily as a pharmaceutical intermediate and a key building block in organic synthesis.

Molecular Formula C6H13BrO2
Molecular Weight 197.07 g/mol
CAS No. 54550-36-6
Cat. No. B1588662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(2-ethoxyethoxy)ethane
CAS54550-36-6
Molecular FormulaC6H13BrO2
Molecular Weight197.07 g/mol
Structural Identifiers
SMILESCCOCCOCCBr
InChIInChI=1S/C6H13BrO2/c1-2-8-5-6-9-4-3-7/h2-6H2,1H3
InChIKeyUEDIWIFQWRXXJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-(2-ethoxyethoxy)ethane (CAS 54550-36-6): Procurement and Differentiation Guide for a PEG-Based Alkylating Agent


1-Bromo-2-(2-ethoxyethoxy)ethane (CAS 54550-36-6), also known as 2-(2-Ethoxyethoxy)ethyl bromide, is a short-chain polyethylene glycol (PEG) derivative functioning as a monofunctional alkylating agent . With a molecular weight of 197.07 g/mol, it serves primarily as a pharmaceutical intermediate and a key building block in organic synthesis [1]. Its core value proposition lies in its unique ethoxyethoxy functional group, which confers a distinct balance of lipophilicity and reactivity compared to its closest in-class analogs, 1-bromo-2-(2-methoxyethoxy)ethane and 1-bromo-2-(2-butoxyethoxy)ethane [2].

Why 1-Bromo-2-(2-ethoxyethoxy)ethane Cannot Be Substituted with Methoxy or Butoxy Analogs


Simple substitution of 1-Bromo-2-(2-ethoxyethoxy)ethane with other PEG-halides like the methoxy (CAS 54149-17-6) or butoxy (CAS 593-19-1) analogs is scientifically unjustified without re-validation. These compounds, while structurally related, exhibit quantifiable differences in key physicochemical properties, most notably in their lipophilicity (LogP) and physical state [1]. The choice of the terminal alkyl group (ethyl vs. methyl or butyl) directly influences solubility, reactivity in biphasic systems, and the overall molecular flexibility of the final conjugate, which can critically impact downstream applications ranging from ionic liquid formulation to drug-linker design [2]. The quantitative evidence below delineates these non-interchangeable attributes.

Quantitative Differentiation of 1-Bromo-2-(2-ethoxyethoxy)ethane Against Closest Analogs


Optimized Lipophilicity (LogP) Compared to Methoxy and Butoxy Analogs

The calculated octanol-water partition coefficient (ACD/LogP) for 1-Bromo-2-(2-ethoxyethoxy)ethane is 1.07 . This value represents a distinct intermediate lipophilicity compared to its closest analogs. The methoxy derivative (1-bromo-2-(2-methoxyethoxy)ethane) is significantly less lipophilic with a predicted LogP of approximately 0.6 [1], while the butoxy derivative (1-[2-(2-bromoethoxy)ethoxy]butane) is markedly more lipophilic with a calculated LogP of 2.13 .

Lipophilicity Physicochemical Properties Drug Design

Distinct Vapor Pressure and Volatility Profile vs. Butoxy Analog

The predicted vapor pressure of 1-Bromo-2-(2-ethoxyethoxy)ethane is 0.4 ± 0.4 mmHg at 25°C . In contrast, the butoxy analog (1-[2-(2-bromoethoxy)ethoxy]butane) has a predicted vapor pressure of 0.0 ± 0.5 mmHg at the same temperature , indicating a quantifiable difference in volatility.

Volatility Physical Chemistry Process Safety

Unique Impact on Ionic Liquid Macroscopic Properties vs. Alkyl Group

A peer-reviewed study demonstrated that substituting an octyl group with a (2-ethoxyethoxy)ethyl group (the moiety in the target compound) in ammonium- and phosphonium-based ionic liquids resulted in a reduction in shear viscosity and an increase in surface tension [1].

Ionic Liquids Physical Chemistry Materials Science

Experimental Density Differentiates from Methoxy Analog

The experimentally reported density for 1-Bromo-2-(2-ethoxyethoxy)ethane is 1.299 g/cm³ (from Fisher Scientific Alfa Aesar) . This is lower than the experimental density reported for the methoxy analog (1-bromo-2-(2-methoxyethoxy)ethane), which is 1.3600 g/mL at 25°C [1].

Density Physicochemical Properties Quality Control

Evidence-Backed Application Scenarios for 1-Bromo-2-(2-ethoxyethoxy)ethane (CAS 54550-36-6)


Precision Linker Design in PROTACs and Bioconjugates Requiring Balanced Lipophilicity

The quantitative LogP value of 1.07 positions this compound as an ideal linker precursor when an intermediate balance between aqueous solubility and membrane permeability is required. In applications such as PROTAC (Proteolysis Targeting Chimera) synthesis, the choice of linker can dramatically affect ternary complex formation and cellular degradation efficiency . The ethyl-terminated PEG chain offers a unique lipophilicity profile not achievable with the more polar methoxy analog or the highly lipophilic butoxy analog, allowing for finer tuning of the physicochemical properties of the final heterobifunctional molecule.

Synthesis of Ionic Liquids with Precisely Tuned Macroscopic Properties

Based on peer-reviewed evidence showing that the (2-ethoxyethoxy)ethyl group actively modulates the shear viscosity and surface tension of ionic liquids [1], this compound is a strategic choice for quaternization reactions to produce novel ionic liquids. Researchers aiming to reduce viscosity without resorting to longer, more flexible alkyl chains that might increase segregation can use this bromide to introduce a functional group with a demonstrated and specific effect on these critical material properties.

Quality Control and Identity Verification via Density Measurement

The distinct experimental density of 1.299 g/cm³ provides a straightforward, low-cost method for differentiating this compound from its methoxy analog (density 1.3600 g/mL) [2] in a procurement or inventory setting. This rapid physical test can prevent costly synthetic failures due to the accidental use of a structurally similar but incorrect reagent.

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